2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide
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Overview
Description
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves a multicomponent reaction. One common method includes the Knoevenagel condensation followed by a 1,3-dipolar cycloaddition reaction. The process involves the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Chemical Reactions Analysis
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its antimicrobial properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances . This inhibition can lead to the compound’s antimicrobial effects.
Comparison with Similar Compounds
2-[1-(3-Acetylphenyl)tetrazol-5-yl]sulfanylacetamide can be compared with other tetrazole derivatives such as:
Oteseconazole: An antifungal agent that inhibits cytochrome P450.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
NCT-504: An inhibitor of phosphatidylinositol 5-phosphate-4-kinase, a lipid kinase.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-7(17)8-3-2-4-9(5-8)16-11(13-14-15-16)19-6-10(12)18/h2-5H,6H2,1H3,(H2,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPPFYGYONTLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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